3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid
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Overview
Description
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 5 position, and two carboxylic acid groups at the 3 and 4’ positions of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3’-Fluoro-5-hydroxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid.
Reduction: Formation of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
3’-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid: Lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-2,4’-dicarboxylic acid: The position of the carboxylic acid groups is different, which can affect its overall structure and reactivity.
Uniqueness: The unique combination of the fluorine atom, methoxy group, and carboxylic acid groups in 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSNMBMBVAPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690936 |
Source
|
Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-06-2 |
Source
|
Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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